(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride
Description
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C_9H_19NCl. It is a derivative of amines and contains a cyclopropyl group, which is a three-membered ring structure, attached to a 2,2-dimethylpropyl group, with a methylamine group and a hydrochloride counterion.
Properties
IUPAC Name |
3-cyclopropyl-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,7-10-3)6-8-4-5-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBCGAPYDPZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with cyclopropylmethanol and 2,2-dimethylpropylamine as the primary starting materials.
Reaction Steps
The cyclopropylmethanol is first converted to cyclopropylmethyl chloride through a reaction with hydrochloric acid.
The cyclopropylmethyl chloride is then reacted with 2,2-dimethylpropylamine in the presence of a base to form the intermediate amine.
Finally, the intermediate amine is treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to simpler amines or alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Cyclopropylmethyl alcohol, cyclopropylmethyl ketone, cyclopropylmethyl carboxylic acid.
Reduction: : Cyclopropylmethylamine, cyclopropylmethanol.
Substitution: : Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand in biochemical studies to understand protein interactions.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific proteins or enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(3-Cyclopropyl-2,2-dimethylpropyl)(methyl)amine hydrochloride: can be compared with other similar compounds, such as:
N,N-Dimethylpropylamine hydrochloride: : Similar structure but lacks the cyclopropyl group.
3-Cyclopropylpropylamine hydrochloride: : Similar cyclopropyl group but different alkyl chain length.
The uniqueness of This compound lies in its specific combination of cyclopropyl and 2,2-dimethylpropyl groups, which can impart distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
